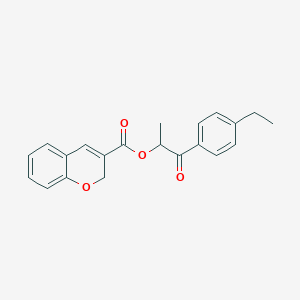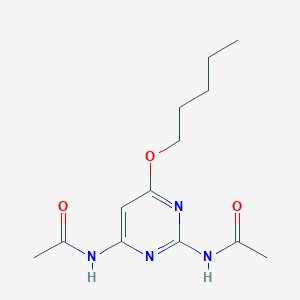
(R)-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate is a complex organic compound that belongs to the morpholine family. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butyl group, two methyl groups, and a vinyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the tert-butyl, dimethyl, and vinyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The tert-butyl and dimethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while substitution reactions can produce a variety of morpholine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving morpholine derivatives. Its structural features make it a valuable tool for investigating the binding and activity of enzymes.
Medicine
In medicine, ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate could be explored for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the context of its use, whether in chemical reactions, biological systems, or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the tert-butyl, dimethyl, and vinyl substitutions.
N-Methylmorpholine: Contains a methyl group instead of the more complex substituents.
Vinylmorpholine: Lacks the tert-butyl and dimethyl groups but retains the vinyl functionality.
Uniqueness
®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from simpler morpholine derivatives and valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H23NO3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl (6R)-6-ethenyl-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-7-10-8-14(9-13(5,6)16-10)11(15)17-12(2,3)4/h7,10H,1,8-9H2,2-6H3/t10-/m1/s1 |
Clé InChI |
SQUKMBXHVCCGOK-SNVBAGLBSA-N |
SMILES isomérique |
CC1(CN(C[C@H](O1)C=C)C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(CN(CC(O1)C=C)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)

![7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933437.png)
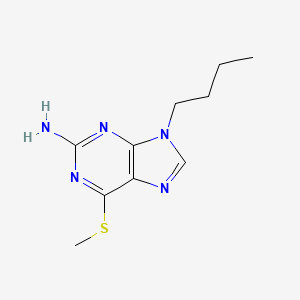
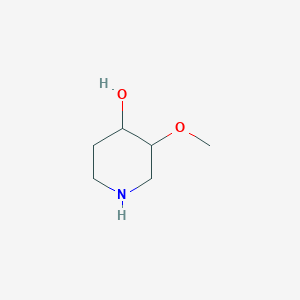
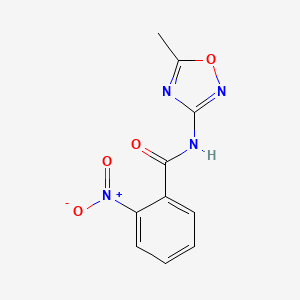
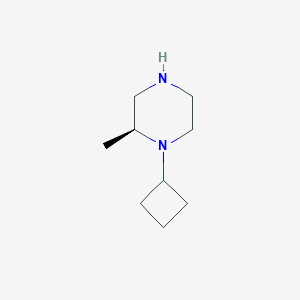
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
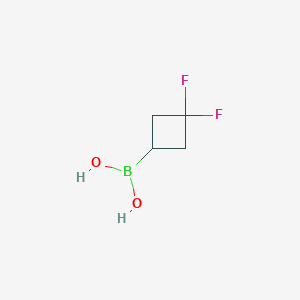
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

